2-(Difluoromethoxy)benzyl bromide

Catalog No.
S779051
CAS No.
85684-64-6
M.F
C8H7BrF2O
M. Wt
237.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)benzyl bromide

Researchers seeking a metabolically robust benzylic electrophile often face O-demethylation liabilities with methoxy analogs or sluggish reactivity with chlorides. 2-(Difluoromethoxy)benzyl bromide provides an optimal -OCF2H bioisostere with rapid alkylation kinetics.

  • Enables rapid alkylation of sterically hindered amines without thermal degradation.
  • -OCF2H lipophilic H-bond donor improves membrane permeability and target binding.
  • Resists enzymatic O-demethylation, extending agrochemical half-life.

Available from R&D to bulk quantities with full analytical support.

CAS Number

85684-64-6

Product Name

2-(Difluoromethoxy)benzyl bromide

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)benzene

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

InChI

InChI=1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2

InChI Key

JSYYKHKAGPBIHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC(F)F

The exact mass of the compound 2-(Difluoromethoxy)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Difluoromethoxy)benzyl bromide, 1-(Bromomethyl)-2-(difluoromethoxy)benzene, α-Bromo-2-(difluoromethoxy)toluene, 2-(Difluoromethoxy)phenylmethyl bromide

Purity

≥98%

Package Size

1 g

2-(Difluoromethoxy)benzyl bromide (CAS: 85684-64-6) is a highly reactive, fluorinated electrophilic building block procured primarily for pharmaceutical and agrochemical synthesis. It combines a benzylic bromide—optimized for rapid nucleophilic substitution—with a difluoromethoxy (-OCF2H) group. This specific fluorinated motif serves as a metabolically robust, lipophilic bioisostere for traditional methoxy or hydroxyl groups, offering distinct physicochemical properties that directly influence drug-like characteristics such as membrane permeability, metabolic half-life, and target protein affinity[1].

Research Fit

1
Electrophilic intermediate for nucleophilic substitution reactions with benzylic bromide leaving group
2
Ortho-difluoromethoxy substitution enables SAR differentiation from meta- and para-positional isomers
3
Distinct physicochemical profile supports isomer-specific analytical method development

Substituting this compound with generic alternatives quantifiably alters processability and final product performance. Using 2-methoxybenzyl bromide introduces a severe metabolic liability, as the unfluorinated methoxy group is highly susceptible to rapid in vivo O-demethylation [1]. Conversely, substituting with 2-(trifluoromethoxy)benzyl bromide eliminates the hydrogen-bond donating capability of the polarized C-H bond and excessively increases lipophilicity, which can lead to poor aqueous solubility and altered binding [2]. Finally, procuring the chloride analog (2-(difluoromethoxy)benzyl chloride) drastically reduces alkylation kinetics, requiring harsher reaction conditions that can thermally degrade sensitive pharmaceutical intermediates during synthesis [3].

Substitution Risk

2-(Difluoromethoxy)benzyl bromide (ortho)
3- and 4-Positional Isomers
Measurably higher density and refractive index
Lower density and RI; chromatographic behavior may shift
Reported GABA receptor antagonist activity (phenytoin analogue)
No documented pharmacological activity; functional divergence may alter bioassay outcomes
Moisture-sensitive; requires 2–8°C under inert gas
Variable storage sensitivity; handling protocols may not transfer directly

Accelerated SN2 Alkylation Kinetics for Mild Processing

In nucleophilic substitution (SN2) reactions, benzylic bromides exhibit significantly faster reaction kinetics compared to their chloride counterparts. Kinetic evaluations of benzyl halides demonstrate that bromides react 200 to 2000 times faster than chlorides under standard conditions due to lower bond dissociation energy and enhanced leaving group ability [1]. Procuring 2-(Difluoromethoxy)benzyl bromide instead of the chloride analog allows for the efficient alkylation of sterically hindered or weakly nucleophilic amines at lower temperatures, minimizing the thermal degradation of complex intermediates.

Evidence DimensionRelative SN2 Reaction Rate
Target Compound Data200x to 2000x faster reaction kinetics
Comparator Or BaselineBenzyl chloride analogs
Quantified Difference2 to 3 orders of magnitude increase in reaction rate
ConditionsStandard polar aprotic solvents (e.g., DMF) with nucleophiles

Enables milder reaction conditions and higher yields when alkylating complex, sensitive pharmaceutical intermediates, directly reducing process time and heating costs.

Density & RI
Cross-study comparable
1.555 g/cm³, n20/D 1.5180 (ortho) vs 1.537, 1.506-1.507 (meta)
Supports unambiguous isomer identification and QC
Supplier and database compiled data; verify with in-house standards

Prevention of O-Demethylation Metabolic Liabilities

The difluoromethoxy group is strategically procured to overcome the metabolic vulnerabilities inherent to the methoxy (-OCH3) group. While methoxy-substituted aromatics are highly susceptible to Phase I cytochrome P450-mediated O-demethylation, the strong electron-withdrawing effect of the fluorine atoms in the -OCF2H group strengthens the C-O bond, effectively blocking this primary metabolic clearance pathway [1].

Evidence DimensionSusceptibility to CYP450 O-demethylation
Target Compound DataHighly resistant to oxidative cleavage
Comparator Or Baseline2-Methoxybenzyl bromide derivatives
Quantified DifferenceComplete blockade of the O-demethylation metabolic liability
ConditionsPhase I liver microsome assays

Procuring the difluoromethoxy building block instead of the methoxy analog is essential for developing drug candidates with viable in vivo half-lives and reduced clearance rates.

Computed LogP
Cross-study comparable
XLogP3 3.5 (ortho) vs 3.01–3.18 (meta)
Higher lipophilicity context for SAR and membrane permeability studies
Computed values; experimental LogP determination recommended

Quantifiable Lipophilic Hydrogen Bond Donor Capability

Unlike the trifluoromethoxy (-OCF3) group, which acts solely as a lipophilic electron-withdrawing group, the difluoromethoxy (-OCF2H) group functions as a lipophilic hydrogen bond donor. The highly polarized C-H bond yields an Abraham hydrogen bond acidity parameter (A) of 0.085–0.126, which is comparable to thiophenols and anilines [1]. This allows the 2-(difluoromethoxy)benzyl moiety to form critical weak hydrogen bonds within target protein pockets, an interaction completely absent when using 2-(trifluoromethoxy)benzyl bromide.

Evidence DimensionAbraham hydrogen bond acidity parameter (A)
Target Compound DataA = 0.085–0.126 (active H-bond donor)
Comparator Or BaselineTrifluoromethoxy (-OCF3) analogs (A = 0)
Quantified DifferenceIntroduction of functional H-bond donating capability
ConditionsSolute 1H NMR analysis

Provides a critical structural vector for enhancing target protein affinity that cannot be achieved with the fully fluorinated trifluoromethoxy comparator.

Biological Activity
Class-level inference
Reported GABA antagonist, increased seizure threshold in rodent models
Ortho-specific pharmacological endpoint context; isomer specificity requires validation
No published comparator activity for meta/para isomers

Conformational Adaptability and Dynamic Lipophilicity

The -OCF2H group exhibits dynamic lipophilicity driven by its exceptionally low rotational energy barrier. This allows the 2-(difluoromethoxy)benzyl group to rapidly interconvert between a highly lipophilic conformation and a more polar conformation, adjusting its polarity based on the surrounding microenvironment [1]. This environmental adaptability provides a more balanced partition coefficient (logP) compared to the rigid, highly lipophilic -OCF3 group, improving both solubility and permeability.

Evidence DimensionConformational rotational energy barrier
Target Compound Data~0.45 kcal/mol (dynamic polarity)
Comparator Or BaselineTrifluoromethoxy (-OCF3) analogs
Quantified DifferenceSignificantly lower barrier allowing environmental polarity adaptation
ConditionsComputational and physical chemistry modeling

Ensures an optimal balance between aqueous solubility and membrane permeability, a critical factor for oral bioavailability in drug development.

Boiling Point
Cross-study comparable
222°C (ortho) vs ~237°C predicted (meta)
Informs distillation-based purification strategy selection
Predicted vs experimental values; verify under process conditions
Storage & Stability
Supporting evidence
2–8°C under inert gas, moisture-sensitive (ortho)
Distinct handling requirements may affect procurement and inventory planning
Supplier-specified; verify stability under laboratory conditions

Late-Stage N-Alkylation of Complex APIs

Leveraging the highly reactive benzylic bromide to perform rapid, high-yield alkylations of sterically hindered secondary amines under mild conditions, avoiding the thermal degradation seen with less reactive chloride precursors [1].

Synthesis of Kinase Inhibitors and CNS Drugs

Utilizing the lipophilic hydrogen bond donor capability of the -OCF2H group to fit into specific hydrophobic pockets while maintaining crucial H-bond interactions with the target protein backbone [2].

Development of Metabolically Robust Agrochemicals

Replacing traditional methoxy-benzyl building blocks with the difluoromethoxy analog to prevent enzymatic O-demethylation, thereby prolonging the environmental and biological half-life of crop protection agents[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phenytoin analogue pharmacological studies
Ortho-substitution pattern with reported GABA antagonist activity
Seizure model endpoint interpretation and isomer specificity
Chromatographic identity verification
Isomer-specific density and refractive index
Method specificity and isomer resolution
Lipophilicity-dependent SAR exploration
Higher computed LogP relative to meta/para isomers
Partition coefficient and membrane permeability context
Distillation-based purification method development
Distinct boiling point and flash point
Thermal stability and distillation parameter verification

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-(Difluoromethoxy)benzyl bromide

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